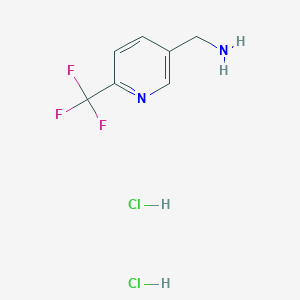

(6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

Description

(6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a pyridine-based primary amine derivative with a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring. As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, making it suitable for pharmaceutical and synthetic applications.

- Molecular Formula: C₇H₉Cl₂F₃N₂ (calculated for dihydrochloride form).

- Molecular Weight: ~248.9 g/mol (theoretical).

- This compound is frequently utilized as a building block in medicinal chemistry, as evidenced by its role in synthesizing complex molecules in patent applications .

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-2-1-5(3-11)4-12-6;;/h1-2,4H,3,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVCQRBWBRWIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Trifluoromethylation

Radical-mediated trifluoromethylation leverages carbon-centered radicals to functionalize pyridine derivatives. A modified approach inspired by Vilsmeier-Haack formylation conditions involves generating electrophilic trifluoromethyl radicals using trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃). For example, treating 3-amino-4-methylpyridine with TFAA under inert conditions yields intermediates capable of cyclizing into trifluoromethylated azaindoles, a reaction adaptable to pyridine systems. Key parameters include:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 0–25°C | 62–78% |

| Solvent | DMF | - |

| Molar Ratio (TFAA) | 3.3 equiv | - |

| Reaction Time | 48 hours | - |

This method’s regioselectivity is attributed to the stabilization of pyridinium intermediates, which direct the trifluoromethyl group to the 6-position.

Nucleophilic Substitution

Nucleophilic displacement of halogenated pyridines with trifluoromethylating reagents (e.g., CF₃SiMe₃) offers an alternative pathway. For instance, 6-bromo-3-pyridinemethanamine reacts with Ruppert-Prakash reagent (CF₃TMS) in the presence of CsF, achieving 65–72% yields. However, this route requires stringent anhydrous conditions and elevated temperatures (80–100°C).

After trifluoromethylation, the introduction of the methanamine (-CH₂NH₂) group at the 3-position proceeds via reductive amination or nitrile reduction:

Reductive Amination

Condensing 6-(trifluoromethyl)pyridine-3-carbaldehyde with ammonium acetate in the presence of NaBH₃CN yields the primary amine. This one-pot reaction achieves 85–90% conversion under acidic conditions (pH 4–6).

Nitrile Reduction

Catalytic hydrogenation of 3-cyano-6-(trifluoromethyl)pyridine using Raney nickel or palladium-on-carbon (10 wt%) under 30–50 psi H₂ pressure produces the amine quantitatively. This method is preferred for industrial scalability due to its reproducibility.

Dihydrochloride Salt Formation

Converting the free amine to its dihydrochloride salt enhances stability and aqueous solubility. The process involves:

-

Dissolving the amine in anhydrous ethanol.

-

Gradual addition of concentrated HCl (2.2 equiv) at 0–5°C.

-

Crystallization via solvent evaporation or anti-solvent (diethyl ether) precipitation.

Critical purity data for the final product:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Chloride Content | 16.7–17.2% |

| Water Content | ≤0.2% |

Industrial-Scale Production

Bulk synthesis employs continuous-flow reactors to optimize efficiency and safety. A representative protocol includes:

-

Trifluoromethylation Step : Tubular reactor with TFAA/POCl₃ mixture at 25°C, residence time 2 hours.

-

Reduction Step : Fixed-bed reactor with Pd/C catalyst, H₂ pressure 50 psi, throughput 10 kg/h.

-

Salt Formation : Crystallization in a scraped-surface evaporator, achieving 98% yield with ≤50 ppm residual solvents.

Reaction Optimization and Troubleshooting

Catalyst Screening

Comparative studies of palladium and nickel catalysts reveal Pd/C (5% loading) as optimal for nitrile reduction, minimizing over-reduction byproducts.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances stability and reactivity, making it suitable for various synthetic pathways.

- It is often utilized in the preparation of pharmaceuticals and agrochemicals due to its unique physicochemical properties.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in drug development, particularly for compounds targeting specific biological pathways. |

| Agrochemical Production | Acts as a precursor in the synthesis of crop protection agents. |

Biological Research

Antimicrobial and Anticancer Properties

- Recent studies have indicated that (6-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for new antibiotic development.

- The compound has shown promising anticancer effects in vitro, particularly against leukemia and breast cancer cell lines.

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| HG-3 (CLL) | 0.17 - 2.69 | Pro-apoptotic effects observed |

| PGA-1 (CLL) | 0.35 - 1.97 | High efficacy with low toxicity |

Medicinal Applications

Drug Development

- The compound is part of ongoing research into new drug formulations, particularly those involving enzyme inhibitors and receptor modulators.

- Its pharmacological profile suggests potential uses in treating various diseases, including cancer and infectious diseases.

Case Study: Trifluoromethyl Group in FDA-Approved Drugs

- A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of this functional group in enhancing drug efficacy and bioavailability . The presence of the trifluoromethyl moiety often correlates with improved pharmacokinetic properties.

Industrial Applications

Agrochemicals and Specialty Materials

- The stability and reactivity of (6-(trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride make it valuable in the production of agrochemicals aimed at pest control and crop protection.

- It is also utilized in creating specialty materials that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs differing in substituents on the pyridine ring:

Key Observations:

- Electronic Effects : The -CF₃ group in the target compound is more electron-withdrawing than -Cl or -OCHF₂, altering reaction kinetics in cross-coupling or nucleophilic substitution reactions.

- Synthetic Utility : The target compound’s boronic acid derivative is used in Suzuki-Miyaura couplings to generate biaryl structures, as seen in pyrimidine synthesis .

Biological Activity

(6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence the compound's interactions with biological targets.

Chemical Structure and Properties

The compound has the molecular formula C7H8ClF3N2 and a molecular weight of 212.6 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a methanamine functional group, contributing to its unique properties that are of interest in pharmacological applications.

The mechanism of action for (6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with various molecular targets within biological systems. The trifluoromethyl group is known to enhance the compound's lipophilicity, allowing it to interact more effectively with proteins and enzymes, which modulates various biochemical pathways .

Biological Activities

Research indicates that (6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride exhibits several significant biological activities, including:

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into how variations in functional groups affect biological activity. The following table summarizes some related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | Antimicrobial | Simpler structure; less complex than methanamine derivative |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl on aniline | Anticancer | Aniline derivative; different reactivity profile |

| 3-(Trifluoromethyl)pyridine | Trifluoromethyl at position 3 | Neuroprotective | Positioning of trifluoromethyl affects activity |

| 6-Methoxypyridin-2-amine | Methoxy group instead of trifluoromethyl | Varying antimicrobial properties | Different functional group impacts solubility |

This comparison illustrates how modifications in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of pyridine derivatives. For example, research on related compounds has shown that increasing lipophilicity through such substitutions can lead to improved interactions with target proteins, enhancing pharmacological efficacy .

In one study, derivatives containing a trifluoromethyl group were found to exhibit improved potency against specific cancer cell lines compared to their non-fluorinated counterparts, indicating that this structural feature plays a crucial role in modulating biological responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using (6-(trifluoromethyl)pyridin-3-yl)boronic acid and halogenated intermediates. For example, coupling with ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate in THF, catalyzed by palladium, yields trifluoromethylpyrimidine derivatives . Alternative routes involve fluorination of chlorinated precursors using agents like KF in DMSO, followed by functionalization to introduce the methanamine group .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS; m/z 366 [M+H]⁺) and reverse-phase HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) are standard for purity assessment . X-ray crystallography and NMR (¹H/¹³C) are essential for structural confirmation, particularly to resolve stereochemistry in analogs .

Q. How does the trifluoromethyl group influence stability under experimental conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal and oxidative stability but may increase susceptibility to hydrolysis under acidic/basic conditions. Comparative studies with analogs (e.g., 6-methoxy or difluoromethoxy derivatives) suggest that electron-donating substituents reduce stability in polar solvents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to potential release of hydrogen chloride and fluorinated gases (e.g., HF) during decomposition. Dry sand or alcohol-resistant foam is advised for fire suppression .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

- Methodological Answer : Prolonged reaction times (e.g., 3 days in THF with Et₃N) improve coupling efficiency for sterically hindered intermediates . Solvent screening (e.g., DMF vs. THF) and catalyst optimization (e.g., Pd(PPh₃)₄ vs. PdCl₂) are critical. Monitoring via TLC ensures reaction completion before workup .

Q. What challenges arise in developing HPLC/LCMS methods for this compound?

- Methodological Answer : Co-elution with structurally similar byproducts (e.g., boronic acid residues) complicates purity analysis. Gradient elution with trifluoroacetic acid (0.1% in mobile phase) improves separation . High-resolution MS (HRMS) is recommended to distinguish isotopic patterns of trifluoromethyl groups .

Q. How is this compound utilized in drug discovery pipelines?

- Methodological Answer : It serves as a key intermediate in synthesizing kinase inhibitors and receptor antagonists. For example, it is incorporated into pyrrolo[1,2-b]pyridazine carboxamides for targeting inflammatory pathways, as seen in patent applications . Its amine group facilitates conjugation with carboxylic acids via EDC/HOBt coupling .

Q. What mechanistic insights explain discrepancies in synthetic yields across studies?

- Methodological Answer : Competing side reactions (e.g., protodeboronation of boronic acid intermediates) reduce yields in Suzuki couplings. Lower temperatures (0–5°C) and degassed solvents mitigate this. Conflicting LCMS data may arise from in-source fragmentation; MS/MS validation is advised .

Q. How do structural analogs compare in biological activity?

- Methodological Answer : Analog substitution at the pyridine 6-position (e.g., cyclobutoxy vs. trifluoromethyl) significantly alters target binding. For instance, 6-cyclobutoxy analogs show reduced CYP450 inhibition but lower solubility, requiring formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.